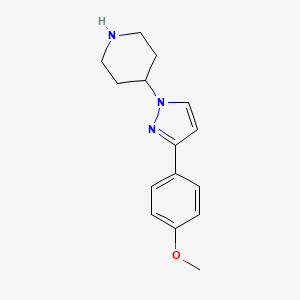

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. For instance, the synthesis of piperazines, which are structurally similar to piperidines, involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a similar compound, 4-(4-methoxyphenyl)piperazin-1-ium 4-(4-methoxyphenyl)piperazine-1-carboxylate monohydrate, was characterized using single-crystal X-ray diffraction, NMR, and FT-IR .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. For instance, the piperidine-catalyzed Knoevenagel condensation reaction involves the formation of an iminium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For a similar compound, 4-(4-methoxyphenyl)piperidine hydrochloride, the empirical formula is C12H18ClNO, and the molecular weight is 227.73 .科学的研究の応用

Anticonvulsant and Psychotropic Properties

One study focused on the psychotropic properties of a similar compound, 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazine-1-yl]-2-oksoetyl}-1,5-dihydro-4H-pyrazolo[3,4-D] pyridine-4-one, demonstrating significant anticonvulsant activity, sedative effects, and mild anxiolytic properties without affecting depressive behavior or skeletal muscle tone and coordination (Shtrygol, Kavraiskyi, & Shtrygol, 2016).

Dopamine Receptor Partial Agonists

Another area of research involved the design of compounds favoring the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. A derivative featuring a pyrazolo[1,5-a]pyridine substructure demonstrated high-affinity dopamine receptor partial agonism, showcasing potential as a novel therapeutic for psychiatric disorders (Möller et al., 2017).

Antimicrobial Activity

A synthesized derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, exhibited antimicrobial activities, providing a new avenue for antibiotic research and development (Okasha et al., 2022).

Antitumor Agents

Research into polymethoxylated fused pyridine ring systems, including similar compounds to 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine, identified several derivatives with broad-spectrum antitumor activity, underscoring their potential in cancer therapy (Rostom, Hassan, & El-Subbagh, 2009).

c-Met/ALK Inhibitors

Compounds related to 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine were identified as potent, highly selective, and orally efficacious c-Met/ALK dual inhibitors. These findings highlight their utility in targeting cancer pathways and tumor growth inhibition (Li, Wu, Tian, Zhang, & Wu, 2013).

PET Radiotracer for CB1 Cannabinoid Receptors

The compound N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide was synthesized for use as a PET radiotracer, demonstrating the compound's relevance in neuroimaging and the study of cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Mode of Action

Piperidine derivatives have been found to exhibit a range of pharmacological effects .

Biochemical Pathways

It’s known that piperidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .

Pharmacokinetics

The molecular weight of the compound is 22773 , which could potentially influence its bioavailability.

特性

IUPAC Name |

4-[3-(4-methoxyphenyl)pyrazol-1-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZRULSWIGOYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941033.png)

![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)

![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)

![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)